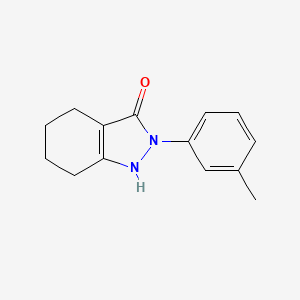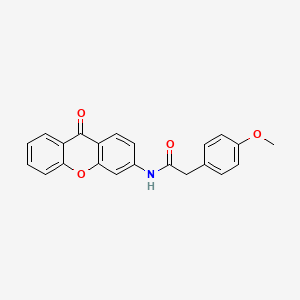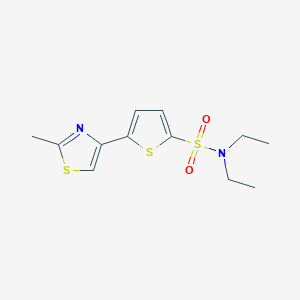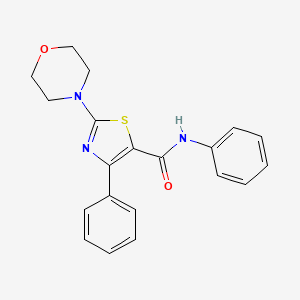![molecular formula C9H15NO B12210762 1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B12210762.png)
1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one is a bicyclic compound with a unique structure that includes an amino group and a ketone functional group. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one typically involves the reaction of 7,7-dimethylbicyclo[2.2.1]heptan-2-one with an amine source under controlled conditions. One common method includes the use of ammonia or primary amines in the presence of a catalyst to facilitate the amination process .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are meticulously controlled to ensure high yield and purity. The process may also involve purification steps such as crystallization or distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of halogenating agents or other electrophiles.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines.
Scientific Research Applications
1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
7,7-Dimethylbicyclo[2.2.1]heptan-2-one: Lacks the amino group, making it less reactive in certain chemical reactions.
1-Amino-4-bromo-7,7-dimethylbicyclo[2.2.1]heptan-2-one: Contains a bromine atom, which can influence its reactivity and applications.
Uniqueness: 1-Amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one is unique due to its combination of an amino group and a ketone functional group within a bicyclic structure. This unique combination imparts specific reactivity and stability, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-amino-7,7-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H15NO/c1-8(2)6-3-4-9(8,10)7(11)5-6/h6H,3-5,10H2,1-2H3 |
InChI Key |
MJYDCJSTORDUSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(morpholin-4-yl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12210684.png)

![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12210688.png)
![3-[(4-fluorobenzyl)sulfanyl]-5-(4-fluorophenyl)-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole](/img/structure/B12210698.png)
![2-methyl-N-[(2E)-5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12210704.png)

![N-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B12210707.png)

![4-methyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12210715.png)
![2-({6-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol](/img/structure/B12210736.png)
![(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate](/img/structure/B12210741.png)
![N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B12210747.png)
![Ethyl [(3-chloroquinoxalin-2-yl)sulfanyl]acetate](/img/structure/B12210759.png)
